4-(4-Methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile
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Overview
Description
4-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE is a heterocyclic compound with a complex structure that includes a methoxyphenyl group, a sulfanylidene group, and a cyclopenta[b]pyridine core
Preparation Methods
The synthesis of 4-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-methoxybenzaldehyde with malononitrile, followed by cyclization and introduction of the sulfanylidene group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.
Scientific Research Applications
4-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand the interactions between heterocyclic compounds and biological targets, providing insights into drug design and development.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors involved in cell signaling pathways, leading to the inhibition of cell growth and induction of apoptosis. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-(4-METHOXYPHENYL)-2-SULFANYLIDENE-1H,2H,5H,6H,7H-CYCLOPENTA[B]PYRIDINE-3-CARBONITRILE include other heterocyclic compounds with similar core structures, such as:
2-amino-4H-pyran-3-carbonitrile derivatives: These compounds also have a carbonitrile group and are known for their biological activities.
Indole derivatives: These compounds share some structural similarities and are widely studied for their diverse biological activities
Properties
Molecular Formula |
C16H14N2OS |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-sulfanylidene-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H14N2OS/c1-19-11-7-5-10(6-8-11)15-12-3-2-4-14(12)18-16(20)13(15)9-17/h5-8H,2-4H2,1H3,(H,18,20) |
InChI Key |
IVCIQZKVLKGZAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=S)NC3=C2CCC3)C#N |
Origin of Product |
United States |
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